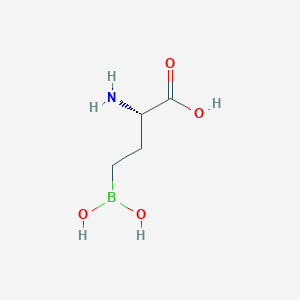
3-Methylene-2,3-dihydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylene-2,3-dihydroisoquinoline: is a heterocyclic organic compound belonging to the isoquinoline family It features a methylene group attached to the second and third positions of the dihydroisoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylene-2,3-dihydroisoquinoline can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acylated β-phenylethylamine is cyclized using a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
3-Methylene-2,3-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
科学的研究の応用
3-Methylene-2,3-dihydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methylene-2,3-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in specific binding interactions, influencing biological processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinoline: Lacks the methylene group at the third position.
Tetrahydroisoquinoline: Fully saturated isoquinoline derivative.
Isoquinoline: Aromatic compound without hydrogenation.
Uniqueness
3-Methylene-2,3-dihydroisoquinoline is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
74488-22-5 |
|---|---|
分子式 |
C10H9N |
分子量 |
143.18 g/mol |
IUPAC名 |
3-methylidene-2H-isoquinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-7,11H,1H2 |
InChIキー |
VRXZJOHXJJTEPI-UHFFFAOYSA-N |
正規SMILES |
C=C1C=C2C=CC=CC2=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)



![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)





![7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)



